Retreversine
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Overview
Description
Retreversine is a chemical compound that serves as an inactive control for Reversine, a novel class of ATP-competitive Aurora kinase inhibitors . This compound is a 2,6-disubstituted purine derivative, created by interchanging the 2 and 6 substituents on the purine ring . It is primarily used in scientific research as a negative control to study the effects of Reversine .
Scientific Research Applications
Retreversine is widely used in scientific research as a negative control for Reversine. Its applications include:
Cell Biology: This compound is used to study the effects of Reversine on cell cycle regulation and differentiation.
Cancer Research: It helps in understanding the role of Aurora kinases in cancer cell proliferation and survival.
Stem Cell Research: This compound is used to investigate the dedifferentiation of lineage-committed cells.
Drug Development: It serves as a control in drug screening assays to validate the specificity and efficacy of Reversine and related compounds.
Mechanism of Action
Target of Action
Retreversine primarily targets the focal adhesions (FAs) in cells . FAs are complex structures where integrins, a type of transmembrane receptor, link the cell cytoskeleton to the extracellular matrix. They play a crucial role in cell adhesion and signal transduction .
Mode of Action
This compound acts by significantly inhibiting the disassembly of FAs, leading to more stable FAs . This inhibition is largely due to its capacity to interfere with the function of Focal Adhesion Kinase (FAK), a key player in FA signaling . By inhibiting FAK, this compound disrupts the normal turnover of FAs, affecting cell motility and invasion .
Result of Action
The primary molecular effect of this compound is the stabilization of FAs, which leads to reduced cell motility and invasion . This could potentially limit the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.
Biochemical Analysis
Biochemical Properties
Retreversine plays a significant role in biochemical reactions, particularly in the context of cellular reprogramming and cancer cell behavior. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with focal adhesion kinase (FAK), a protein involved in cell adhesion and migration. This compound inhibits FAK activity, leading to reduced focal adhesion turnover and decreased cell motility . Additionally, this compound has been shown to interact with other signaling molecules involved in cell cycle regulation and apoptosis, further highlighting its multifaceted role in biochemical processes.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell migration and invasion by stabilizing focal adhesions . This stabilization is associated with reduced cell motility and invasion, making this compound a potential therapeutic agent for inhibiting cancer metastasis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce dedifferentiation of cells, reverting them to a more stem cell-like state, which can be harnessed for regenerative medicine applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules and signaling pathways. This compound binds to focal adhesion kinase (FAK) and inhibits its activity, leading to reduced focal adhesion turnover . This inhibition disrupts the signaling cascade that regulates cell migration and invasion. Additionally, this compound has been shown to modulate the activity of other enzymes and proteins involved in cell cycle regulation and apoptosis. By influencing these molecular targets, this compound exerts its effects on cellular behavior and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within cells can influence its activity and function, with specific localization patterns observed in different cell types. In cancer cells, this compound has been shown to accumulate in focal adhesions, where it exerts its inhibitory effects on focal adhesion kinase (FAK) and cell migration . This targeted distribution enhances this compound’s therapeutic potential by concentrating its activity at sites of cellular adhesion and migration.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize to focal adhesions, where it interacts with focal adhesion kinase (FAK) and other signaling molecules . This localization is critical for this compound’s inhibitory effects on cell migration and invasion. Additionally, this compound’s subcellular distribution can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding this compound’s subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Retreversine involves the modification of the purine ring structure. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The 2 and 6 positions on the purine ring are substituted with specific functional groups to create the desired structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Retreversine, being an inactive control, does not undergo significant chemical reactions under typical experimental conditions. its structural analog, Reversine, is known to participate in various chemical reactions:
Oxidation: Reversine can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents, altering the functional groups on the purine ring.
Substitution: Substitution reactions at the 2 and 6 positions of the purine ring are common, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Retreversine is unique in its role as an inactive control for Reversine. Similar compounds include:
Reversine: An ATP-competitive Aurora kinase inhibitor with significant biological activity.
Purvalanol: Another ATP-competitive kinase inhibitor with a different target specificity.
VX-680: A potent inhibitor of Aurora kinases with applications in cancer research.
This compound’s uniqueness lies in its structural similarity to Reversine while lacking biological activity, making it an ideal control compound for research studies .
Properties
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.